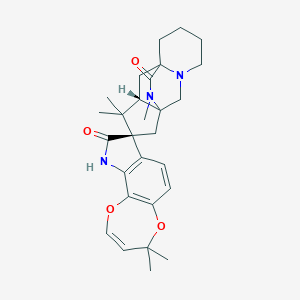

Marcfortine A

Vue d'ensemble

Description

Marcfortine A is a novel indole alkaloid isolated from the fungus Penicillium roqueforti . It belongs to a group of compounds known for their potent nematocidal properties, making them significant in the field of parasitology and pest control . The structure of this compound has been elucidated through X-ray crystallography, revealing a complex molecular framework .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Marcfortine A is primarily isolated from the mycelium of Penicillium roqueforti. The isolation process involves culturing the fungus under specific conditions and extracting the compound using organic solvents . The detailed synthetic routes for this compound are not extensively documented, but its production relies heavily on natural extraction methods.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Penicillium roqueforti. The fermentation broth is then subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Marcfortine A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its nematocidal properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Applications De Recherche Scientifique

Marcfortine A exhibits significant biological activities that have been explored in several studies:

- Anthelmintic Properties : this compound is part of a class of compounds known for their anthelmintic effects. Research indicates that it can induce flaccid paralysis in parasitic nematodes, making it a candidate for developing new anthelmintic drugs . The mechanism involves interference with neuromuscular functions in these parasites.

- Anticancer Potential : The structural features of this compound suggest it may possess anticancer properties. Studies on related compounds have shown that spirocyclic oxindoles, which share structural motifs with this compound, can exhibit cytotoxic effects against various cancer cell lines . This opens avenues for further exploration of this compound as a potential anticancer agent.

- Antiviral Activity : Some derivatives of this compound have demonstrated antiviral effects. The ability to inhibit viral replication makes this compound a subject of interest in the development of antiviral therapies .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been a focal point in organic chemistry due to their complex structures and potential applications:

- Biomimetic Synthesis : Recent advancements in biomimetic synthesis techniques have allowed for the efficient production of this compound. The use of Diels-Alder reactions has been particularly effective in constructing its bicyclic core structure, which is essential for its biological activity .

- Development of Analogues : Researchers are actively developing analogues of this compound to enhance its efficacy and reduce potential side effects. These analogues are being tested for improved pharmacological profiles, particularly in the context of cancer and parasitic infections .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Study on Anthelmintic Efficacy : In vitro studies demonstrated that this compound effectively paralyzed various nematodes at specific concentrations, suggesting its viability as a new anthelmintic agent. This study provided quantitative data on the dosage required for effective paralysis and the duration of action observed .

- Cytotoxicity Assays : Research involving cancer cell lines treated with this compound showed dose-dependent cytotoxic effects, with significant reductions in cell viability observed at higher concentrations. These findings support further investigation into its mechanisms of action against cancer cells .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

Marcfortine A is structurally related to other indole alkaloids such as paraherquamide A. The primary difference lies in the structure of ring G; this compound has a six-membered ring with no substituents, while paraherquamide A has a five-membered ring with methyl and hydroxyl substituents . This structural variation contributes to differences in their biological activities, with paraherquamide A being more potent as a nematocide .

Comparaison Avec Des Composés Similaires

- Paraherquamide A

- Chrysogenamide A

- Roquefortine

Activité Biologique

Marcfortine A is an indole alkaloid derived from the fungus Penicillium roqueforti. It has garnered attention for its significant biological activities, particularly its anthelmintic (anti-parasitic) properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various nematodes, and potential applications in agriculture and medicine.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Solubility : Soluble in ethanol, methanol, DMF, or DMSO; poor solubility in water.

The compound's structure is related to paraherquamides, another class of anthelmintics, which suggests similar mechanisms of action.

This compound primarily exerts its biological effects by blocking cholinergic neuromuscular transmission. This action disrupts the normal functioning of nematodes' neuromuscular systems, leading to paralysis and death of the parasites. The specific target sites include nicotinic acetylcholine receptors, which are crucial for muscle contraction in nematodes .

Anthelmintic Activity

This compound exhibits potent nematocidal activity against various parasitic nematodes. Notably, it has shown efficacy against:

- Haemonchus contortus : A significant gastrointestinal parasite in livestock.

- Drug-resistant strains : Effective against strains that have developed resistance to conventional treatments.

The lethal dose (LD99) for H. contortus is reported to be approximately 0.06 µg/mL, indicating a high level of potency .

Other Biological Activities

In addition to its anthelmintic properties, this compound has demonstrated:

- Insecticidal Activity : Effective against certain insect pests, making it a candidate for biopesticide applications.

- Antitumor and Antibacterial Properties : Preliminary studies suggest potential in these areas, although more research is needed to confirm these effects .

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and mechanisms of this compound:

- Zinser et al. (2002) : This study confirmed the anthelmintic activity of this compound against H. contortus and highlighted the compound's ability to block neuromuscular transmission effectively.

- Capon et al. (2003) : Investigated the structural analogs of this compound and their biological activities, providing insights into structure-activity relationships.

- Kuo et al. (1996) : Focused on the biosynthesis of this compound, detailing how it is produced by Penicillium roqueforti.

Comparative Efficacy Table

| Compound | Target Organism | LD50/LD99 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Haemonchus contortus | 0.06 | Cholinergic neuromuscular blockade |

| Paraherquamide | Various nematodes | 0.1 | Cholinergic antagonism |

Propriétés

Numéro CAS |

75731-43-0 |

|---|---|

Formule moléculaire |

C28H35N3O4 |

Poids moléculaire |

477.6 g/mol |

Nom IUPAC |

(8R,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione |

InChI |

InChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32)/t19-,26?,27?,28+/m0/s1 |

Clé InChI |

KYKUTNUWXQVSSU-OVZJSWOSSA-N |

SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C |

SMILES isomérique |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)[C@@]34CC56CN7CCCCC7(C[C@H]5C4(C)C)C(=O)N6C)C |

SMILES canonique |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C |

Apparence |

White solid |

Synonymes |

marcfortine A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.